Sodium cyanotriphenylborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

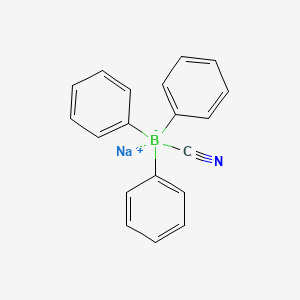

Sodium cyanotriphenylborate is an organic sodium salt and a tetraorganoborate salt. It contains a cyanotriphenylborate(1-).

生物活性

Sodium cyanotriphenylborate (NaCyanTPB) is a compound that has garnered attention in various fields, particularly due to its unique chemical structure and potential biological applications. This article delves into the biological activity of NaCyanTPB, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a boron-containing compound with the molecular formula C19H15BN. It features a cyanide group attached to a triphenylborate structure, which contributes to its reactivity and interaction with biological systems. The compound is characterized by its ability to form complexes with various biomolecules, influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of NaCyanTPB can be attributed to several mechanisms:

- Calcium Channel Modulation : Studies have indicated that boron compounds can affect calcium signaling pathways. This compound has been shown to inhibit store-operated calcium entry, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Antimicrobial Properties : Preliminary research suggests that NaCyanTPB exhibits antimicrobial activity against certain bacterial strains. This activity may be linked to its ability to disrupt cellular membranes or interfere with metabolic processes .

- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in specific cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) could lead to oxidative stress, promoting apoptosis in malignant cells .

Case Studies

- Calcium Entry Inhibition : A study published in Molecules demonstrated that NaCyanTPB effectively inhibited store-operated calcium entry in human embryonic kidney cells. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for diseases linked to calcium dysregulation .

- Antimicrobial Activity : In a comparative study on the efficacy of various boron compounds against bacterial pathogens, NaCyanTPB exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a basis for developing new antimicrobial agents .

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of NaCyanTPB on breast cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptosis, suggesting that NaCyanTPB could be explored further as an anticancer agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

科学的研究の応用

Organic Synthesis

Reductive Amination

One of the primary applications of sodium cyanotriphenylborate is in reductive amination, a process that converts carbonyl compounds into amines via imine intermediates. This compound serves as a mild reducing agent, allowing for selective reductions that minimize side reactions. This method is particularly useful for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones when reacted with ammonia or amines .

Selective Reductions

this compound exhibits excellent chemoselectivity, making it suitable for reducing specific functional groups in the presence of others. For instance, it can selectively reduce iminium ions while leaving carbonyls intact, which is advantageous in complex organic syntheses where multiple functional groups are present .

| Functional Group | Reaction Type | Outcome |

|---|---|---|

| Iminium ions | Reduction | Formation of amines |

| Aldehydes | Selective reduction | Retention of ketones and esters |

| Aromatic ketones | Deoxygenation | Complete removal of carbonyl oxygen |

Catalysis

This compound has been explored as a catalyst in various reactions due to its ability to stabilize reactive intermediates. Its application in catalyzing regioselective activation reactions demonstrates its versatility. For example, it has been used to facilitate the opening of epoxides and the functionalization of polyols .

Boric Acid Derivatives

Research indicates that this compound can be utilized in synthesizing borinic acid derivatives, which are valuable in organic synthesis as they can coordinate with alcohols and diols. This property is exploited in various catalytic processes, enhancing the efficiency of chemical transformations .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound plays a role in drug development through its utility in synthesizing bioactive compounds. Its mild reducing properties allow for the modification of drug molecules without compromising their biological activity. The ability to selectively reduce certain functionalities while preserving others is crucial in optimizing drug candidates .

Material Science

The compound is also being investigated for applications in material science, particularly in developing advanced materials such as polymers and nanocomposites. Its unique electronic properties may contribute to the design of materials with specific optical or electronic characteristics .

Case Study 1: Reductive Amination

A study demonstrated the effectiveness of this compound in synthesizing a range of amines from corresponding carbonyl compounds using reductive amination techniques. The results showed high yields and selectivity, confirming its utility as a reducing agent in complex organic syntheses .

Case Study 2: Catalytic Applications

Research on the catalytic properties of this compound revealed its potential in facilitating regioselective reactions involving epoxides and polyols. The study highlighted the compound's ability to enhance reaction rates and selectivity compared to traditional catalysts .

特性

CAS番号 |

14568-16-2 |

|---|---|

分子式 |

C19H15BNNa |

分子量 |

291.1 g/mol |

IUPAC名 |

sodium;cyano(triphenyl)boranuide |

InChI |

InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |

InChIキー |

QNLQNWKYDWFECJ-UHFFFAOYSA-N |

SMILES |

[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |

正規SMILES |

[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |

同義語 |

cyanotriphenylborate sodium cyanotriphenylborate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。